![molecular formula C17H21NO2 B299517 octahydro-1H-4,7-methanoinden-5-yl phenylcarbamate](/img/structure/B299517.png)
octahydro-1H-4,7-methanoinden-5-yl phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AM251 was first synthesized in 1999 by Pfizer as a selective antagonist for the cannabinoid CB1 receptor. It is a white crystalline powder with a molecular weight of 385.5 g/mol. AM251 has shown to be an effective tool in studying the endocannabinoid system and its role in various physiological and pathological conditions.
Mécanisme D'action
AM251 acts as a competitive antagonist for the CB1 receptor, which is a G protein-coupled receptor. It binds to the receptor and prevents the activation of the downstream signaling pathway. This results in the inhibition of the effects of endocannabinoids such as anandamide and 2-arachidonoylglycerol. AM251 has been shown to be highly selective for the CB1 receptor, with minimal activity at the CB2 receptor.
Biochemical and Physiological Effects:
AM251 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the effects of endocannabinoids on pain, appetite, and memory. AM251 has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, it has been shown to have anti-inflammatory effects in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
AM251 is a powerful tool for studying the endocannabinoid system. It has high selectivity and potency for the CB1 receptor, making it an ideal tool for investigating the role of the endocannabinoid system in various physiological and pathological conditions. However, AM251 has some limitations. It has poor solubility in water, which can make it difficult to use in certain experimental setups. Additionally, it has a relatively short half-life in vivo, which can limit its usefulness in long-term studies.
Orientations Futures
There are many potential future directions for the use of AM251 in scientific research. One area of interest is the role of the endocannabinoid system in cancer. Studies have shown that the endocannabinoid system plays a role in cancer cell proliferation and apoptosis, and AM251 may be a useful tool for investigating this further. Additionally, AM251 may be useful in the development of new therapies for addiction, anxiety, and depression. Finally, further research is needed to investigate the potential therapeutic applications of AM251 in various medical conditions.
In conclusion, AM251 is a potent and selective antagonist for the CB1 receptor that has been extensively studied for its potential therapeutic applications. Its high selectivity and potency make it an ideal tool for investigating the role of the endocannabinoid system in various physiological and pathological conditions. While it has some limitations, AM251 has many potential future directions for scientific research.
Méthodes De Synthèse
AM251 can be synthesized through a multi-step process starting from 2,3-dihydro-1H-inden-5-ol. The synthesis involves the protection of the hydroxyl group, followed by the formation of the indenyl ring and the carbamate group. The final step involves the deprotection of the hydroxyl group to obtain AM251 in high purity.
Applications De Recherche Scientifique
AM251 has been widely used in scientific research to study the endocannabinoid system. It has been shown to be a potent and selective antagonist for the CB1 receptor, which is widely distributed in the central nervous system. AM251 has been used to investigate the role of the endocannabinoid system in various physiological processes such as pain, appetite, and memory. It has also been used to study the role of the endocannabinoid system in pathological conditions such as addiction, anxiety, and depression.
Propriétés
Nom du produit |
octahydro-1H-4,7-methanoinden-5-yl phenylcarbamate |
---|---|
Formule moléculaire |
C17H21NO2 |
Poids moléculaire |
271.35 g/mol |
Nom IUPAC |
8-tricyclo[5.2.1.02,6]decanyl N-phenylcarbamate |
InChI |
InChI=1S/C17H21NO2/c19-17(18-12-5-2-1-3-6-12)20-16-10-11-9-15(16)14-8-4-7-13(11)14/h1-3,5-6,11,13-16H,4,7-10H2,(H,18,19) |
Clé InChI |
BSSGYMIQTPTXKN-UHFFFAOYSA-N |
SMILES |
C1CC2C(C1)C3CC2CC3OC(=O)NC4=CC=CC=C4 |
SMILES canonique |
C1CC2C(C1)C3CC2CC3OC(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.